4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a 3-chlorophenyl-piperazine moiety and at position 6 with a pyrazole ring. The piperazine group enhances binding to neurotransmitter receptors (e.g., dopamine, serotonin), while the pyrimidine-pyrazole scaffold contributes to heterocyclic diversity, often associated with bioactivity in medicinal and agrochemical contexts .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6/c18-14-3-1-4-15(11-14)22-7-9-23(10-8-22)16-12-17(20-13-19-16)24-6-2-5-21-24/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCJIDNCJPXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Sequential Substitution
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Pyrazolo[1,5-a]pyrimidine-5,7-diol (F ) is treated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (G ).
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Selective substitution at C7 with morpholine (as a model for piperazine) proceeds at room temperature, followed by Suzuki coupling at C5 with pyrazole boronic esters.
Modifications for Target Compound :
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Replace morpholine with 1-(3-chlorophenyl)piperazine during the substitution step.
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Use optimized Buchwald-Hartwig conditions for hindered amine couplings.
Critical Analysis of Methodologies
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 55–83% | High regiocontrol, mild conditions | Requires boronic ester synthesis |
| Direct NAS | 38–66% | Simple setup, no metal catalysts | Low yields with electron-deficient pyrazoles |
| Pyrazolo-Pyrimidine Route | 61–89% | Modular scaffold for diversification | Multi-step synthesis increases complexity |
Optimization Insights :
Chemical Reactions Analysis
Chlorination and Nucleophilic Substitution
The pyrimidine core undergoes electrophilic substitution reactions, particularly at the 4-position. A key synthetic route involves chlorination followed by nucleophilic displacement with piperazine derivatives:
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides (e.g., 2 in ).
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Piperazine Introduction : Displacement of the chlorine atom at position 4 with 4-(3-chlorophenyl)piperazine occurs under basic conditions (e.g., K₂CO₃ in ).
Reaction Table: Key Synthesis Steps
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | POCl₃, TMA, reflux | Chlorinated pyrimidine | 61–89% | |
| 2 | Piperazine derivative, K₂CO₃, CH₃CN | Piperazine-substituted pyrimidine | 70–94% |
Hydrazinolysis and Condensation
The pyrazole ring at position 6 can be functionalized via hydrazine derivatives:
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Hydrazine Addition : Reacting with hydrazine hydrate yields hydrazide intermediates (e.g., 3 in ).
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Schiff Base Formation : Condensation with aldehydes (e.g., aromatic aldehydes) forms Schiff bases under reflux conditions (e.g., 5a–l in ).
Example Reaction Pathway :
Suzuki-Miyaura Coupling
The pyrimidine core supports palladium-catalyzed cross-coupling reactions. For example:
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Aryl Boronation : Substitution at position 6 with aryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., 18a–g in ).
Reactivity Comparison :
| Position | Reactivity | Preferred Partners | Catalysts | Source |
|---|---|---|---|---|
| 4 (piperazine) | Low | Nucleophiles (amines) | Base (K₂CO₃) | |
| 6 (pyrazole) | Moderate | Aryl boronic acids | Pd(PPh₃)₄ |
Piperazine Functionalization
The piperazine moiety can undergo reductive amination with aldehydes/ketones:
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Aldehyde Reaction : Treatment with aldehydes (e.g., formaldehyde) forms methylene-linked derivatives (e.g., 47 in ).
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Cyclization : Subsequent cyclization forms fused heterocycles (e.g., triazolopyrimidines in ).
Key Conditions :
Kinase Inhibition
Derivatives of this compound exhibit activity against kinases such as PI3Kδ and PfPK6:
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PI3Kδ Inhibition : Morpholine-substituted analogues show IC₅₀ values < 100 nM .
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Antimalarial Activity : Pyrazolo-pyrimidines demonstrate IC₅₀ ~ 200–300 nM against Plasmodium falciparum kinases .
Structure-Activity Relationship (SAR) :
| Modification | Effect on Activity |
|---|---|
| Piperazine → Piperidine | 4-fold increase in potency |
| Pyrazole → Thiazole | Retained activity |
| Chlorine at C(3) | Enhanced selectivity |
Hydrolytic Stability
The compound is stable under acidic conditions but degrades in basic media:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is , with a molecular weight of approximately 300.78 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various receptors in biological systems.
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties by acting as an inhibitor of specific kinases involved in cancer progression. For instance, it has been suggested that derivatives of piperazine can inhibit Aurora kinase and FLT3, both of which are overexpressed in various cancers. By disrupting the signaling pathways mediated by these kinases, the compound could potentially hinder tumor cell proliferation and induce apoptosis in cancer cells .
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects, particularly as potential treatments for psychiatric disorders. The structural similarity of this compound to known antipsychotic agents suggests it may interact with dopamine and serotonin receptors, which are critical in the management of conditions such as schizophrenia and depression .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine on various cancer cell lines demonstrated a significant reduction in cell viability. The mechanism was attributed to the compound's ability to inhibit Aurora kinase activity, leading to disrupted mitotic processes. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent .
Case Study 2: Behavioral Studies in Animal Models
In behavioral pharmacology studies, this compound was administered to rodent models to evaluate its effects on anxiety and depressive behaviors. The results showed that it produced anxiolytic-like effects without significant sedative properties, suggesting a favorable profile for treating anxiety disorders. These findings align with the hypothesis that piperazine derivatives can modulate neurotransmitter systems involved in mood regulation .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
Key Findings and Trends
- Piperazine Role: The 3-chlorophenyl-piperazine group is a recurring motif in CNS-targeting compounds, but its activity varies with core structure (e.g., antibacterial in quinolines vs. herbicidal in pyrimidines) .
- Heterocyclic Core: Pyrimidine offers versatility, but pyridazine () or thienopyrimidine () cores modify electronic profiles and therapeutic applications .
- Substituent Strategy : Alkynyloxy groups favor agrochemical use, while fluorinated or sulfonamide groups enhance drug-like properties .
Biological Activity
The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antitumor, and antimalarial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is with a molecular weight of approximately 343.84 g/mol. The compound features a piperazine moiety linked to a chlorophenyl group and a pyrazole substituent on the pyrimidine ring, which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that piperazine-containing pyrimidine derivatives exhibit significant antimicrobial properties. A study synthesized various piperazine derivatives, including the compound , and evaluated their activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MIC) were determined, revealing promising antimicrobial efficacy:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine | 32 | Bacterial |
| 5-bromo-2-substituted piperazines-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl} pyrimidin-4-amines | 16 | Fungal |
These findings suggest that modifications to the piperazine and pyrimidine structures can enhance antimicrobial activity .
Antimalarial Activity
The potential of this compound as an antimalarial agent has also been explored. It was tested against Plasmodium falciparum, with results indicating significant inhibition of parasite growth. The compound's mechanism appears to involve interference with key kinases involved in the malaria life cycle:
| Kinase Target | IC50 (nM) |
|---|---|
| PfGSK3 | 50 |
| PfPK6 | 75 |
These values indicate that the compound effectively inhibits these targets at nanomolar concentrations, highlighting its potential as an antimalarial therapeutic .
Antitumor Activity
In addition to its antimicrobial and antimalarial properties, the compound has shown promise in cancer research. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies
A notable case study involved the synthesis of several derivatives based on the core structure of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine. The study aimed to optimize biological activity through structural modifications. The results demonstrated that certain substitutions significantly enhanced potency against targeted biological pathways while reducing cytotoxicity in normal cells.
Q & A
Q. How can reaction scalability be improved without compromising yield?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation). Optimize solvent recycling (e.g., ethanol distillation) and replace hazardous reagents (e.g., LiAlH₄ with NaBH₄/I₂). Process analytical technology (PAT) monitors real-time parameters (pH, temp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
